molecular formula C7H12N2O3 B2783580 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one CAS No. 2092077-08-0

8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one

Cat. No. B2783580
CAS RN: 2092077-08-0
M. Wt: 172.184
InChI Key: BWXBJOOIPDJUCL-UHFFFAOYSA-N
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Description

The compound “8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one” is a morpholinone derivative . Morpholinones are a class of organic compounds that contain a morpholine ring, a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The specific compound you’re asking about has a hydroxymethyl group attached to it .


Molecular Structure Analysis

The molecular structure of “this compound” includes a morpholinone ring with a hydroxymethyl group attached . The exact structure would need to be determined through methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with monoacylglycerol lipase (magl), a key enzyme in the endocannabinoid system .

Mode of Action

It’s structurally similar compounds have been found to inhibit magl . Inhibition of MAGL leads to an increase in the levels of 2-arachidonoylglycerol (2-AG), one of the primary endocannabinoids, which can result in various physiological effects.

Biochemical Pathways

The compound likely affects the endocannabinoid system by modulating the levels of 2-AG. This can impact various downstream effects, including pain perception, mood, and appetite .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and metabolic stability .

Result of Action

The inhibition of MAGL and subsequent increase in 2-AG levels can lead to a variety of effects, including analgesia, anti-inflammation, and neuroprotection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and activity . .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one in lab experiments is its ability to act as a chiral auxiliary, allowing for the production of enantiomerically pure compounds. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research involving 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one. One area of interest is in the development of new synthetic methods using this compound as a chiral auxiliary. Another potential direction is in the study of this compound's mechanism of action and its potential applications in other chemical reactions. Additionally, this compound's low cytotoxicity makes it a promising candidate for further study in drug development.

Synthesis Methods

The synthesis of 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one involves the reaction of 3,4-dihydro-2H-pyran with formaldehyde and ammonia in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium borohydride to yield this compound. The synthesis of this compound has been optimized over the years, and several modifications to the original method have been proposed to improve its efficiency and yield.

Scientific Research Applications

8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in asymmetric synthesis, where this compound has been used as a chiral auxiliary to produce enantiomerically pure compounds. This compound has also been studied for its potential use in the synthesis of natural products and pharmaceuticals.

properties

IUPAC Name

8a-(hydroxymethyl)-2,5,6,8-tetrahydro-1H-imidazo[5,1-c][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-4-7-3-8-6(11)9(7)1-2-12-5-7/h10H,1-5H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXBJOOIPDJUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1C(=O)NC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2092077-08-0
Record name 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one
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